molecular formula C12H15ClN2O2 B3890022 2-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide CAS No. 40016-16-8

2-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide

Cat. No.: B3890022
CAS No.: 40016-16-8
M. Wt: 254.71 g/mol
InChI Key: KHLGZTOVRGEPPQ-UHFFFAOYSA-N
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Description

2-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety substituted with a 2-chloro group and a 2,2-dimethylpropanoyl group

Properties

IUPAC Name

2-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)11(17)15-14-10(16)8-6-4-5-7-9(8)13/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLGZTOVRGEPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193048
Record name 2-Chlorobenzoic acid 2-(2,2-dimethyl-1-oxopropyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40016-16-8
Record name 2-Chlorobenzoic acid 2-(2,2-dimethyl-1-oxopropyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40016-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobenzoic acid 2-(2,2-dimethyl-1-oxopropyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 2-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, leading to the formation of substituted derivatives.

    Reduction Reactions: The carbonyl group in the 2,2-dimethylpropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Reduced alcohol derivatives.
  • Oxidized azides or other oxidized products.

Scientific Research Applications

Chemistry: 2-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand for certain enzymes, providing insights into their mechanisms of action.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, 2-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 2-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide
  • 2-chloro-N’-(2,2-dimethylpropanoyl)benzamide
  • 2-chloro-N’-(2,2-dimethylpropanoyl)benzoic acid

Comparison: 2-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide is unique due to the presence of both a chloro group and a 2,2-dimethylpropanoyl group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the hydrazide moiety allows for specific interactions with enzymes and proteins, which may not be possible with benzamide or benzoic acid derivatives. Additionally, the chloro group enhances the compound’s reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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